4-Quinazolinol, 3-oxide
CAS No.: 7152-38-7
Cat. No.: VC16257358
Molecular Formula: C8H6N2O2
Molecular Weight: 162.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7152-38-7 |
|---|---|
| Molecular Formula | C8H6N2O2 |
| Molecular Weight | 162.15 g/mol |
| IUPAC Name | 3-hydroxyquinazolin-4-one |
| Standard InChI | InChI=1S/C8H6N2O2/c11-8-6-3-1-2-4-7(6)9-5-10(8)12/h1-5,12H |
| Standard InChI Key | SKAYLCIAMUNIHK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C=N2)O |
Introduction
Chemical Identification and Structural Characteristics
Molecular Composition and Nomenclature
4-Quinazolinol, 3-oxide (C₈H₆N₂O₂) has a molecular weight of 162.145 g/mol and a density of 1.41 g/cm³ . Its IUPAC name is quinazolin-4-ol 3-oxide, with synonyms including 3-hydroxy-3H-quinazolin-4-one and 4-hydroxy-chinazolin-3-oxid . The compound’s structure features a hydroxyl group at position 4 and an oxide group at position 3 on the quinazoline scaffold (Figure 1).
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Boiling Point | 369.3°C at 760 mmHg |
| Flash Point | 177.1°C |
| Exact Mass | 162.04300 g/mol |
| Polar Surface Area | 58.58 Ų |
| LogP (Partition Coefficient) | 1.37 |
These properties influence its solubility and reactivity, with the polar surface area suggesting moderate hydrophilicity .
Synthesis and Chemical Transformations
Historical Synthesis Methods
Early synthesis routes, documented in 1957, involved cyclocondensation of N-acyl-2-aminoaryl ketone oxime precursors . For example, Adachi et al. reported the formation of 4-quinazolinol, 3-oxide via intramolecular cyclization under acidic conditions, though yields were often low due to competing N-1 oxidation pathways .
Modern Approaches
Antioxidant Activity and Structure-Activity Relationships
Radical Scavenging Mechanisms
Studies on 2-substituted quinazolin-4(3H)-ones reveal that hydroxyl groups at ortho or para positions on aromatic substituents enhance antioxidant activity. For instance, 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21e) exhibits potent radical scavenging, with EC₅₀ values of 7.5 μM in DPPH assays . The ethylene linker between the quinazolinone core and phenolic moieties, as in compound 25b, further amplifies activity by 16.5-fold compared to non-linked analogs .
Metal-Chelating Properties
Derivatives with dual hydroxyl groups demonstrate metal-chelating capabilities, particularly for iron and copper ions, which are implicated in oxidative stress pathways. This dual functionality positions 4-quinazolinol, 3-oxide derivatives as multifunctional antioxidants .
Preliminary in vitro studies highlight the protective effects of quinazolinone derivatives against hydrogen peroxide-induced cytotoxicity in neuroblastoma cells . Compound 21e reduces oxidative damage by 58% at 10 μM, surpassing reference antioxidants like ascorbic acid .
Anticancer Prospects
While direct evidence for 4-quinazolinol, 3-oxide’s anticancer activity is limited, structural analogs exhibit cytotoxic effects against murine microglia, suggesting potential for targeted cancer therapies .
Challenges and Future Directions
Current synthesis methods face limitations in yield and selectivity, necessitating greener catalytic approaches. Further in vivo studies are required to validate antioxidant efficacy and pharmacokinetic profiles. Computational modeling, particularly molecular dynamics simulations, could optimize substituent patterns for enhanced bioactivity.
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